

Application Note: High-Efficiency Esterification using 4-Bromo-3-nitrobenzoyl chloride

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzoyl chloride

CAS No.: 335015-51-5

Cat. No.: B3051401

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Executive Summary

This guide details the protocols for utilizing **4-Bromo-3-nitrobenzoyl chloride** (CAS: 335015-51-5) as a specialized acylating agent. Unlike standard benzoyl chloride, this reagent possesses a unique substitution pattern: the 3-nitro group functions as a strong electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the carbonyl carbon, while the 4-bromo group serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This dual-functionality makes it a critical scaffold in the synthesis of proteolysis targeting chimeras (PROTACs), fragment-based drug discovery (FBDD), and chiral resolution agents.

Chemical Profile & Reactivity Analysis

Physicochemical Properties

Property	Specification
Chemical Name	4-Bromo-3-nitrobenzoyl chloride
CAS Number	335015-51-5
Molecular Formula	
Molecular Weight	264.46 g/mol
Physical State	Crystalline Solid (Yellow/Orange)
Solubility	Soluble in DCM, THF, EtOAc, Chloroform. Decomposes in water.[1]
Storage	Hygroscopic; Store under inert gas (Ar/N2) at 2–8°C.

Mechanistic Insight: Electronic Activation

The reactivity of this acid chloride is governed by the Hammett substituent constant ().

- The Nitro () group at the meta position exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon.
- Consequence: The carbonyl carbon is significantly more electrophilic than in unsubstituted benzoyl chloride, leading to faster reaction rates but also increased sensitivity to moisture hydrolysis.

Experimental Protocols

Method A: The "Workhorse" Protocol (Primary & Secondary Alcohols)

Best for: Standard alcohols, scale-up reactions, and acid-sensitive substrates.

Reagents:

- Substrate (Alcohol): 1.0 equiv.[2]
- **4-Bromo-3-nitrobenzoyl chloride**: 1.2 – 1.5 equiv.
- Triethylamine () or DIPEA: 2.0 equiv.
- Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen ().
- Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
- Base Addition: Add (2.0 equiv) via syringe. The solution may warm slightly.[3]
- Cooling: Cool the reaction mixture to using an ice/water bath. Critical: This controls the exotherm resulting from the highly reactive nitro-substituted acid chloride.
- Acylation: Dissolve **4-Bromo-3-nitrobenzoyl chloride** (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
 - Visual Cue: A white precipitate (Triethylamine hydrochloride salts) will form immediately.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
- Validation: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes). Look for the disappearance of the starting alcohol spot.
- Workup:
 - Dilute with DCM.

- Wash with 1M HCl (removes excess amine).
- Wash with Saturated
(removes hydrolyzed acid byproduct).
- Wash with Brine, dry over
, and concentrate.

Method B: Nucleophilic Catalysis (Steglich-Type Modification)

Best for: Sterically hindered secondary alcohols, tertiary alcohols, or phenols.

Concept: The addition of DMAP (4-Dimethylaminopyridine) creates a highly reactive

-acylpyridinium intermediate that is more susceptible to nucleophilic attack by bulky alcohols than the free acid chloride.

Reagents:

- Substrate: 1.0 equiv.
- **4-Bromo-3-nitrobenzoyl chloride**: 1.5 equiv.
- Pyridine: 2.0 – 3.0 equiv (acts as both base and solvent co-factor).
- DMAP: 0.1 – 0.2 equiv (Catalytic).
- Solvent: Anhydrous DCM.[\[2\]](#)

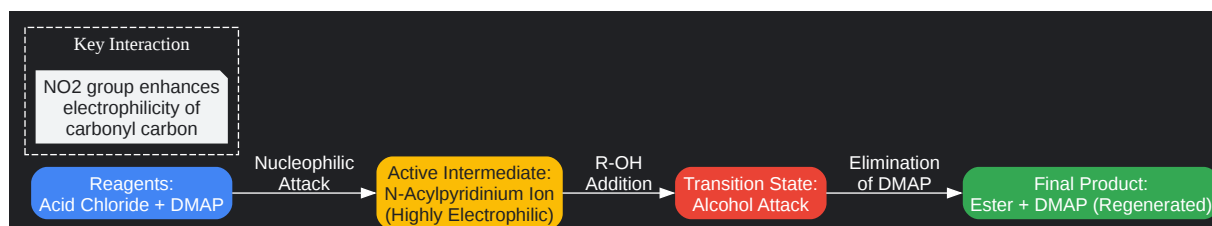
Step-by-Step Procedure:

- Setup: In a dried flask under
, dissolve the hindered alcohol in anhydrous DCM.
- Catalyst Addition: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

- Reagent Addition: Add solid **4-Bromo-3-nitrobenzoyl chloride** in one portion at .
- Incubation: Allow to warm to RT. For extremely hindered substrates (e.g., tert-butanol derivatives), reflux at
may be required for 12 hours.
- Quench: Add 0.5 mL water to hydrolyze excess acid chloride before workup.

Mechanistic Visualization

The following diagram illustrates the DMAP-catalyzed pathway, highlighting the formation of the active acyl-pyridinium species.

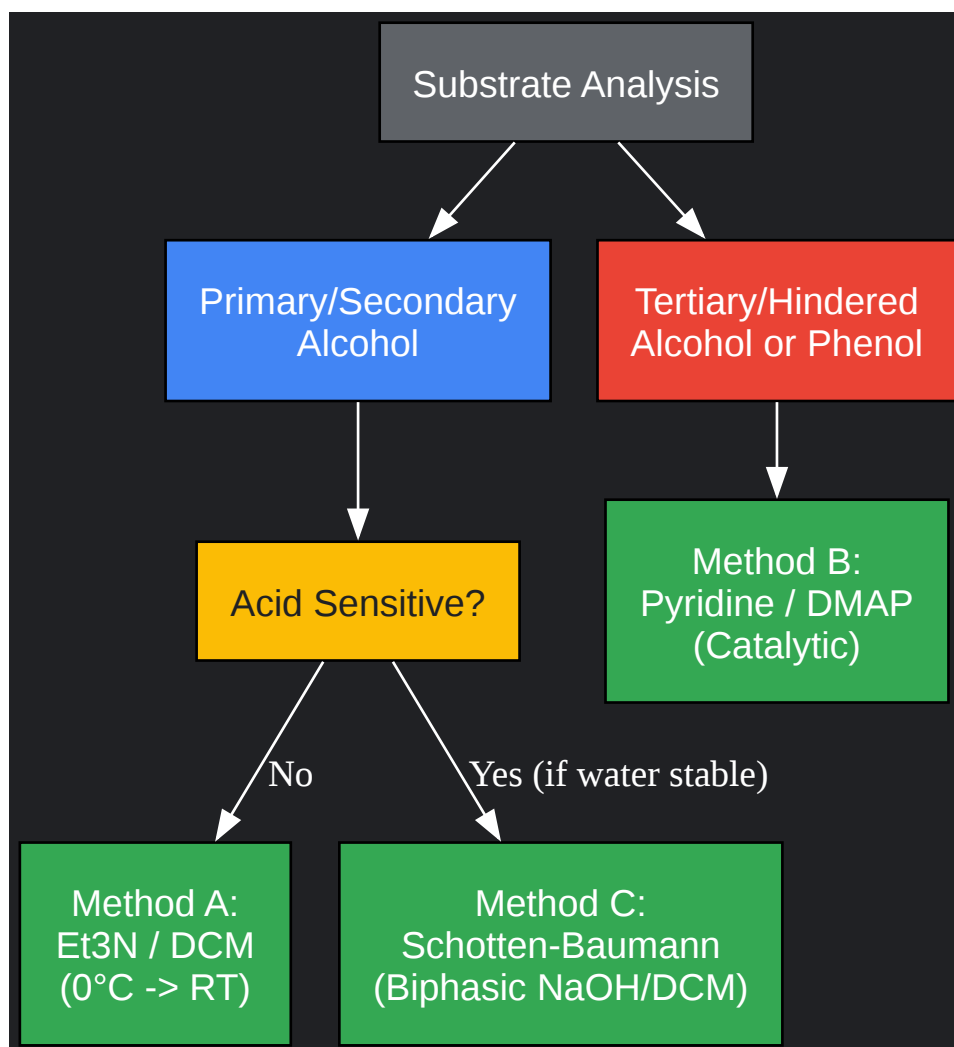


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Figure 1: Catalytic cycle showing the activation of the acid chloride by DMAP.

Method Selection & Troubleshooting

Use the following decision tree to select the appropriate protocol for your specific substrate.



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Figure 2: Workflow for selecting the optimal esterification condition.

Troubleshooting Guide (Self-Validating Systems)

Observation	Root Cause	Corrective Action
Low Yield	Hydrolysis of Acid Chloride	Ensure solvent is anhydrous (Karl Fischer < 50 ppm). Increase reagent excess to 1.5 equiv.
New Spot on TLC (< 0.1)	Formation of 4-Bromo-3-nitrobenzoic acid	The acid chloride has hydrolyzed. Perform a wash to remove the acid byproduct.
No Reaction (Hindered)	Steric bulk prevents attack	Switch to Method B. Heat to reflux ().
Product Decomposition	HCl accumulation	Ensure sufficient base (or Pyridine) is present to scavenge HCl.[2]

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.

- **Moisture Sensitivity:** This reagent reacts violently with water to release HCl gas. Always handle in a fume hood.
- **PPE:** Double nitrile gloves, safety goggles, and lab coat are mandatory.
- **Quenching:** Never pour neat acid chloride into the sink. Quench excess reagent by slowly adding it to a stirred solution of ice/water and sodium bicarbonate.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18919880, 4-Bromo-2-nitrobenzoyl chloride (Analog Reference). Retrieved from [[Link](#)]

(Note: While specific isomer data is rare, reactivity profiles are derived from the 4-nitro analog CID 8502).

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